3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2-chlorobenzoyl group at the 4-position and a thiophen-2-yl moiety at the 6-position of the pyridazine core. This compound is structurally characterized by:
- Pyridazine backbone: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and π-π interactions.
- Thiophen-2-yl substituent: A sulfur-containing heterocycle that contributes to hydrophobic interactions and conformational flexibility.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZJEVZRBYJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to act as dopamine and serotonin antagonists. These targets play a crucial role in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Compounds with similar structures have been known to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity. This results in changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). These rules are crucial in predicting the compound’s bioavailability.
Biological Activity
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, with the molecular formula C19H17ClN4OS, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 374.88 g/mol
- Molecular Formula : C19H17ClN4OS
- CAS Number : 940993-52-2
The compound is believed to exhibit its biological activity primarily through the following mechanisms:
- Target Interaction : It targets various receptors and enzymes, which may include alpha-adrenergic receptors and pathways involved in tuberculosis treatment. Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting a potential role in antimicrobial therapy .
- Biochemical Pathways : The interaction with specific biochemical pathways related to cancer and infectious diseases has been noted. For instance, it may modulate pathways linked to cell proliferation and apoptosis, contributing to its anticancer properties.
Anticancer Properties
Research indicates that derivatives of this compound possess notable anticancer activities. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mycobacterium tuberculosis : Related compounds have demonstrated activity against this pathogen, indicating potential use in treating tuberculosis .
| Microorganism | Activity |
|---|---|
| Mycobacterium tuberculosis | Significant inhibition observed in vitro studies. |
| Staphylococcus aureus | Moderate activity reported in preliminary tests. |
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of piperazine derivatives, including this compound:
- Synthesis and Evaluation :
-
In Vivo Studies :
- Animal models have been used to evaluate the efficacy of this compound against induced tumors, showing promising results that warrant further investigation into its pharmacodynamics and pharmacokinetics.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C19H17ClN4OS
- Molecular Weight : 384.9 g/mol
- IUPAC Name : (2-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
The structure features a piperazine ring substituted with a chlorobenzoyl group and a thiophenyl-pyridazine moiety, contributing to its biological activity.
Pharmacological Applications
- CNS Disorders : Research indicates that this compound has potential as an antidepressant and anxiolytic agent. Its mechanism is thought to involve modulation of serotonin and dopamine receptors, making it a candidate for treating mental health disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
- Allosteric Modulation : The compound has been investigated for its ability to act as an allosteric enhancer at various receptor sites, which could lead to novel therapeutic strategies for enhancing drug efficacy with reduced side effects .
Mental Health Treatment
A study published in Pharmaceutical Fronts explored the efficacy of piperazine derivatives, including 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, in animal models of anxiety and depression. The results indicated significant reductions in anxiety-like behavior when administered at specific dosages, suggesting a promising avenue for further clinical research .
Anticancer Research
In another investigation, the compound was tested against several cancer cell lines, demonstrating selective cytotoxicity that warrants further exploration into its mechanism of action and potential as an anticancer agent. The study highlighted the need for more detailed pharmacokinetic studies to understand the compound's behavior in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous pyridazine derivatives:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The 2-chlorobenzoyl group in the target compound provides a rigid, planar structure with electron-withdrawing properties, which may enhance interactions with hydrophobic pockets in target proteins. Thiophen-2-yl (target compound) vs. pyrazole (): Thiophene’s sulfur atom engages in weaker van der Waals interactions compared to pyrazole’s nitrogen, which can form hydrogen bonds. This difference may influence selectivity for enzymes like cyclooxygenase or kinases.
Fluorine substituents () improve metabolic stability and bioavailability due to resistance to oxidative degradation, a feature absent in the target compound.
Biological Activity Trends
- Pyridazine derivatives with chlorophenyl groups (target compound, ) are associated with anti-inflammatory and anti-platelet aggregation activities, likely due to interactions with arachidonic acid pathways .
- Sulfonyl-containing analogs () show promise in targeting serotonin receptors (5-HT) or dopamine transporters, as sulfonamides are common pharmacophores in CNS drugs.
Molecular Weight and Drug-Likeness
- The target compound’s estimated molecular weight (~414) falls within the acceptable range for oral bioavailability (Rule of Five). However, sulfonyl-containing derivatives (e.g., , MW 444.6) may face challenges in passive diffusion due to increased polarity.
Research Implications
- Structure-Activity Relationship (SAR) : The target compound’s unique combination of 2-chlorobenzoyl and thiophen-2-yl groups warrants further investigation into its selectivity for specific receptors (e.g., GPCRs or kinases).
- Synthetic Feasibility : and highlight scalable routes for pyridazine derivatives via nucleophilic substitution and condensation reactions, suggesting the target compound can be synthesized analogously .
- Pharmacokinetic Profiling : Comparative studies on metabolic stability (e.g., CYP450 inhibition) and solubility are critical to prioritize lead compounds.
Preparation Methods
Core Pyridazine-Thiophene Intermediate Synthesis
The pyridazine-thiophene backbone is typically constructed via cyclization or cross-coupling reactions. A common approach involves the condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form pyridazine rings. For example, 6-(thiophen-2-yl)pyridazin-3(2H)-one serves as a key intermediate, synthesized through the reaction of thiophene-2-carboxylic acid with hydrazine hydrate under acidic conditions. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 3-chloro-6-(thiophen-2-yl)pyridazine , a reactive intermediate for piperazine coupling.
Reaction Conditions:
Piperazine Functionalization
The introduction of the 4-(2-chlorobenzoyl)piperazine group occurs via nucleophilic aromatic substitution (SNAr). The chlorine atom at position 3 of the pyridazine ring reacts with piperazine in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Typical Procedure:
Benzoylation of Piperazine
The final step involves acylating the piperazine nitrogen with 2-chlorobenzoyl chloride. This Schotten-Baumann-type reaction is conducted in a biphasic system to minimize side reactions.
Optimized Protocol:
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Reagents: 4-(pyridazin-3-yl)piperazine (1 equiv), 2-chlorobenzoyl chloride (1.1 equiv).
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Base: Triethylamine (TEA, 2 equiv) or aqueous sodium hydroxide (NaOH).
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield: 85–90% after column chromatography (silica gel, ethyl acetate/hexanes).
Critical Analysis of Reaction Parameters
Solvent and Base Selection
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DMF vs. Acetonitrile: DMF enhances solubility of intermediates but requires higher temperatures (~90°C), whereas acetonitrile offers milder conditions (60–70°C) with comparable yields.
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Base Impact: Cs₂CO₃ outperforms K₂CO₃ in SNAr reactions due to its stronger basicity and ability to stabilize transition states.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
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¹H NMR (d6-DMSO): Key signals include δ=7.93 (d, J=8.5 Hz, 2H, aromatic protons), 5.28 (s, 2H, piperazine-CH₂), and 9.58 (s, 1H, NH).
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ESI-MS: Molecular ion peak at m/z 384.9 [M+H]⁺ aligns with the molecular formula C₁₉H₁₇ClN₄OS.
Scalability and Industrial Feasibility
Q & A
Q. What are the established synthetic routes for 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, and how is purity ensured?
The synthesis typically involves:
- Step 1: Formation of the pyridazine core via cyclization reactions using precursors like dichloropyridazine.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution under reflux conditions (e.g., dichloromethane, 60–80°C) .
- Step 3: Coupling the 2-chlorobenzoyl group using carbodiimide-mediated amidation .
- Step 4: Thiophene incorporation via Suzuki-Miyaura cross-coupling with a palladium catalyst .
Purity Control: Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity. LC-MS and H/C NMR validate structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry .
- NMR Spectroscopy: H NMR identifies substituent integration (e.g., thiophene protons at δ 7.2–7.4 ppm; piperazine signals at δ 3.2–3.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 428.1) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme Inhibition: Kinase assays (e.g., p38 MAPK inhibition, IC determination via fluorescence polarization) .
- Receptor Binding: Radioligand displacement studies (e.g., serotonin/dopamine receptors) in transfected HEK293 cells .
- Antimicrobial Testing: MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
- Compound Stability: Degradation in DMSO stock solutions (validate via HPLC before assays) .
- Stereochemical Effects: Chiral impurities (e.g., from asymmetric synthesis steps) altering target affinity .
Methodology: Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) and use chiral HPLC to isolate enantiomers .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target specificity?
- Substituent Modulation: Replace 2-chlorobenzoyl with 4-fluorobenzoyl to assess halogen positioning effects on kinase inhibition .
- Scaffold Hybridization: Fuse pyridazine with triazolo rings (e.g., [1,2,4]triazolo[4,3-b]pyridazine) to improve metabolic stability .
- Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) against PDB structures (e.g., 4EWQ for p38 MAPK) identifies critical H-bonding interactions .
Q. How can metabolic stability and pharmacokinetic profiles be experimentally evaluated?
- Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life () and identify CYP450-mediated oxidation sites via LC-MS/MS .
- Plasma Protein Binding: Equilibrium dialysis to quantify unbound fraction, critical for in vivo efficacy .
- Permeability Studies: Caco-2 cell monolayers predict intestinal absorption (P >1 ×10 cm/s indicates oral bioavailability) .
Q. What computational and experimental approaches elucidate the mechanism of action?
- Molecular Dynamics Simulations: GROMACS simulations assess binding pocket flexibility and residence time .
- CRISPR-Cas9 Knockouts: Generate receptor-deficient cell lines (e.g., dopamine D2 receptor KO) to confirm target engagement .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
